Superior Mass Shift for MS Differentiation: Zafirlukast-13C,d6 (+7 Da) vs. Zafirlukast-d6 (+6 Da) vs. Zafirlukast-d7 (+7 Da)
Zafirlukast-13C,d6 provides a net mass shift of +7 Da relative to unlabeled Zafirlukast (MW 575.7). This is achieved through the incorporation of one 13C atom (+1 Da) and six deuterium atoms (+6 Da), resulting in a molecular weight of 582.7 g/mol [1]. In comparison, Zafirlukast-d6, a common alternative, offers only a +6 Da shift, while Zafirlukast-d7 offers a +7 Da shift but relies solely on deuterium labeling, making it potentially susceptible to hydrogen-deuterium exchange . The +7 Da shift of Zafirlukast-13C,d6 is analytically advantageous as it places the IS signal well outside the natural isotopic envelope of the analyte, minimizing cross-talk and ensuring baseline resolution in MS/MS experiments [2].
| Evidence Dimension | Net Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +7 Da (1x 13C, 6x 2H) |
| Comparator Or Baseline | Zafirlukast-d6: +6 Da (6x 2H); Zafirlukast-d7: +7 Da (7x 2H); Zafirlukast-13C,d3: +4 Da (1x 13C, 3x 2H) |
| Quantified Difference | Target provides a +7 Da shift; +1 Da greater than Zafirlukast-d6; equivalent to Zafirlukast-d7 but with added 13C label for improved stability. |
| Conditions | Theoretical calculation based on molecular formula and vendor specifications. |
Why This Matters
A +7 Da mass shift is widely considered the optimal minimum for a stable isotope-labeled internal standard in small molecule LC-MS/MS assays to avoid isotopic interference and ensure regulatory compliance, making this compound a superior choice for method development.
- [1] MedChemExpress. Zafirlukast-13C,d6 (ICI 204219-13C,d6) Product Page. View Source
- [2] US FDA. Guidance for Industry: Bioanalytical Method Validation. May 2018. View Source
